

Application Notes and Protocols for In Vivo Studies with SKF-83566 Hydrobromide

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Compound of Interest

Compound Name: SKF-83566 hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo experimental studies using **SKF-83566 hydrobromide**, a potent and selective D1-like dopamine receptor antagonist. This document outlines detailed protocols for animal handling, drug formulation, and administration across various research applications, including neuroscience and oncology.

Compound Information

- Name: SKF-83566 hydrobromide
- Mechanism of Action: A potent and selective antagonist for the D1-like dopamine receptors (D1 and D5). It also exhibits weaker antagonist activity at the 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[1]
- Key Features: Blood-brain barrier permeable and orally active.[1]
- Molecular Formula: C17H19Br2NO
- Molecular Weight: 413.15 g/mol
- Solubility: Soluble in DMSO (up to 100 mM) and can be prepared in aqueous solutions.[2][3]

In Vivo Applications



SKF-83566 hydrobromide has been utilized in a range of in vivo studies to investigate its effects on the central nervous system and in disease models. Key applications include:

- Neuroscience Research:
 - Studying the role of D1 dopamine receptors in learning, memory, and synaptic plasticity.
 - Investigating the neurochemical basis of psychiatric and neurological disorders.
 - Evaluating its potential in addiction and reward pathway studies.
- Oncology Research:
 - Assessing its therapeutic potential in cancer models, such as glioblastoma.[4][5][6]

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies involving **SKF-83566 hydrobromide**.

Table 1: In Vivo Dosages and Administration Routes

Animal Model	Application	Dosage	Administrat ion Route	Vehicle	Reference
Mice (nude)	Glioblastoma Xenograft	20 mg/kg/day	Intraperitonea I (i.p.)	DMSO	[4]
Mice (C57BL/6J)	Long-Term Potentiation (LTP)	20 μg/mL	Oral (in drinking water)	Not specified	[1]
Rats	D1 Receptor Blockade	0.15 - 0.25 mg/kg	Systemic	Not specified	

Table 2: Pharmacological Profile



Parameter	Value	Target/System	Reference
IC50 (DAT inhibition)	5.7 μΜ	Dopamine Transporter	[1][7]
Ki (5-HT2 receptor)	11 nM	5-HT2 Receptor	[1]
EC ₅₀ (Dopamine release)	1.3 μΜ	Striatal Slices	[1][2]

Experimental ProtocolsDrug Preparation and Administration

4.1.1. Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the solubility and stability of **SKF-83566 hydrobromide** for in vivo administration.

- For Intraperitoneal (i.p.) Injection:
 - Option 1 (DMSO): SKF-83566 hydrobromide can be dissolved in 100% DMSO.[4] It is crucial to keep the injection volume low to minimize potential toxicity associated with the vehicle.
 - Option 2 (Co-solvent Mixture): A common formulation to improve solubility and reduce
 DMSO concentration involves a mixture of solvents. A suggested vehicle is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
 - Option 3 (Corn Oil): For a suspension, SKF-83566 can be prepared in a vehicle of 10%
 DMSO and 90% corn oil.[1]
- For Oral Administration:



- SKF-83566 hydrobromide can be dissolved in the drinking water of the animals at the desired concentration.[1] Ensure fresh solutions are provided regularly.
- 4.1.2. Preparation of Dosing Solution (Example for i.p. injection)

This protocol is for preparing a 10 mg/mL stock solution and a 2 mg/mL dosing solution for a 20 mg/kg dose in a 25g mouse.

- Stock Solution (10 mg/mL):
 - Weigh the required amount of SKF-83566 hydrobromide.
 - Dissolve in 100% DMSO to achieve a final concentration of 10 mg/mL.
 - Vortex or sonicate briefly to ensure complete dissolution.
- Dosing Solution (2 mg/mL):
 - Calculate the required volume of the stock solution.
 - If using a co-solvent vehicle, prepare the mixture of PEG300, Tween-80, and saline.
 - Add the calculated volume of the DMSO stock solution to the co-solvent mixture to achieve the final desired concentration of SKF-83566 and a final DMSO concentration of 10% or less.
 - Vortex thoroughly before each injection.

Glioblastoma Orthotopic Xenograft Model

This protocol describes the use of SKF-83566 in a mouse model of glioblastoma.[4][5][6]

- Animal Model: Immunocompromised mice (e.g., nude mice).
- Cell Line: Human glioblastoma stem cells (GSCs) such as P3 or BG5.[4]
- Orthotopic Implantation:
 - Anesthetize the mouse.



- Stereotactically inject GSCs into the desired brain region (e.g., striatum).
- Treatment Protocol:
 - Allow tumors to establish for a set period (e.g., 10 or 30 days).[4]
 - Administer SKF-83566 hydrobromide daily via intraperitoneal injection at a dose of 20 mg/kg.[4] The control group should receive the vehicle (DMSO) only.[4]
- Monitoring and Endpoint:
 - Monitor tumor growth using bioluminescence imaging if the cells are luciferaseexpressing.[4]
 - Monitor the animals for neurological signs and weight loss.[4]
 - The primary endpoint is typically survival, with euthanasia performed upon reaching predefined humane endpoints.
 - At the end of the study, brains can be collected for histological analysis (e.g., H&E staining) and immunohistochemistry.[4]

Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

- Apparatus: A square arena with walls, typically made of a non-reflective material. The arena
 is often divided into a central and a peripheral zone.
- · Animal Model: Mice or rats.
- Experimental Procedure:
 - Habituate the animals to the testing room for at least 30 minutes before the experiment.
 - Administer SKF-83566 hydrobromide or vehicle at the desired dose and route.
 - At a specific time point post-injection (e.g., 30 minutes), place the animal in the center of the open field arena.



- Record the animal's activity for a set duration (e.g., 10-20 minutes) using an automated tracking system.
- Parameters Measured:
 - Locomotor Activity: Total distance traveled, mean velocity.
 - Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone.
 - Exploratory Behavior: Rearing frequency.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

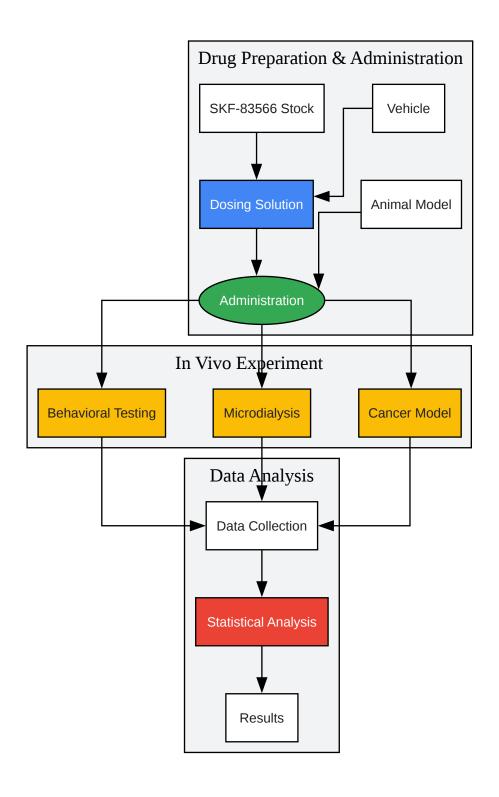
- Surgical Procedure:
 - Anesthetize the animal (e.g., rat).
 - Implant a guide cannula stereotactically targeting the brain region of interest (e.g., striatum or prefrontal cortex).
 - Secure the guide cannula with dental cement.
 - Allow the animal to recover for several days.
- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
 - Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
 - Collect baseline dialysate samples.



- Administer **SKF-83566 hydrobromide** systemically (i.p. or s.c.).
- Continue to collect dialysate samples at regular intervals to measure changes in neurotransmitter concentrations (e.g., dopamine and its metabolites) over time.
- Sample Analysis:
 - Analyze the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.

Mandatory Visualizations

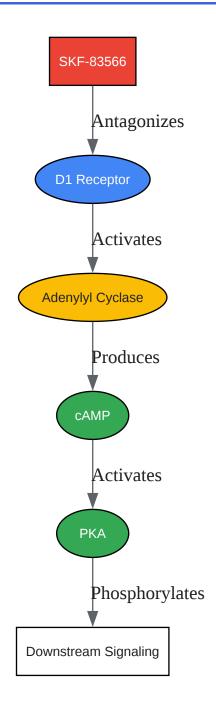




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Caption: Experimental workflow for in vivo studies with SKF-83566.





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Caption: Simplified signaling pathway of D1 receptor antagonism by SKF-83566.

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